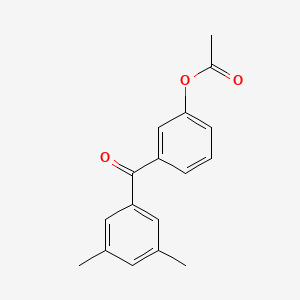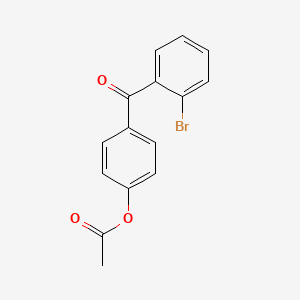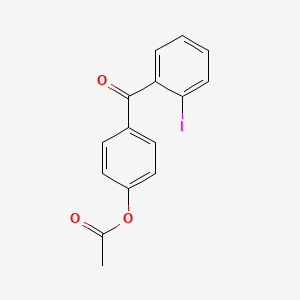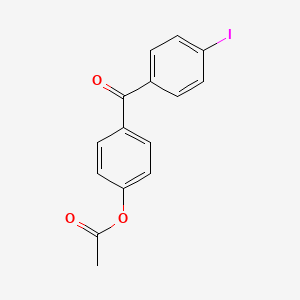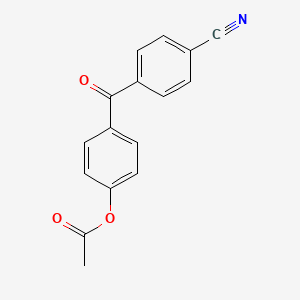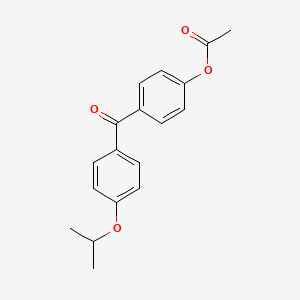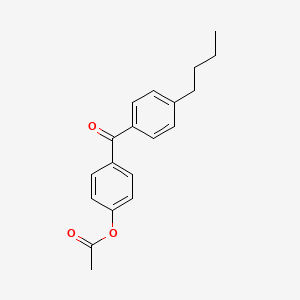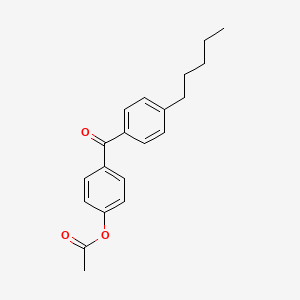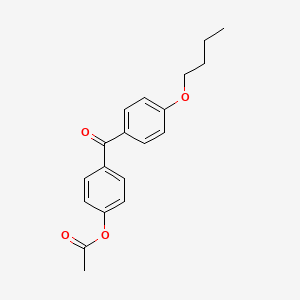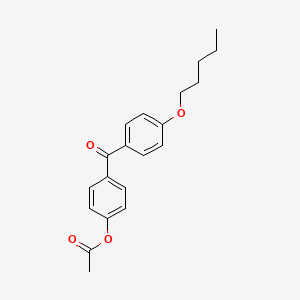
5-(2-Bromophenyl)-5-Oxovaleronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-1H-tetrazole is a 5-substituted 1H-tetrazole. It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation using less nucleophilic compounds for boron ate complex formation has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis
Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . Other reactions include the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones to form pyrazoles .科学的研究の応用
Photoluminescence Characteristics
Novel compounds exhibiting photoluminescence have been developed through the synthesis of derivatives that include bromophenyl units. These derivatives have shown potential in emitting green fluorescence when subjected to UV irradiation, indicating their applications in photoluminescence and possibly in developing new materials for optoelectronic devices. One such derivative, synthesized through base-catalyzed condensation reactions, demonstrated good thermal stability and potential for applications in dye and pigment industries due to its green fluorescence emission in both solid state and solution (Xu, Yu, & Yu, 2012).
Photovoltaic Applications
Conjugated polymers containing bromophenyl units have been synthesized and evaluated for their potential in photovoltaic applications. These materials, developed through palladium-catalyzed Heck coupling polymerization, have shown the ability to transfer energy efficiently, which is a desirable characteristic for materials used in solar cells. The synthesized materials demonstrate the potential of bromophenyl derivatives in enhancing the performance of photovoltaic devices by improving energy transfer mechanisms (Duprez, Biancardo, Spanggaard, & Krebs, 2005).
Anticancer Activities
Bromophenol derivatives have been identified to possess significant anticancer activities. A study on a novel bromophenol derivative highlighted its efficacy in inducing cell cycle arrest and apoptosis in human lung cancer cells. This activity was mediated through the generation of reactive oxygen species and the modulation of signaling pathways critical for cell survival and proliferation. Such findings underscore the potential of bromophenyl derivatives in the development of new anticancer drugs (Guo et al., 2018).
Corrosion Inhibition
Research into bromophenyl derivatives has also explored their utility as corrosion inhibitors. These compounds have demonstrated remarkable efficacy in preventing copper corrosion in acidic environments, highlighting their potential application in the protection of metal surfaces. Their performance was evaluated through electrochemical methods, revealing that they serve as mixed-type inhibitors with significant corrosion inhibition capabilities (Tan et al., 2019).
Antioxidant Effects
Bromophenol compounds derived from marine sources have been investigated for their antioxidant activities. These natural derivatives exhibit strong antioxidant effects, suggesting their potential in pharmaceutical applications for the management of oxidative stress-related diseases. The cellular antioxidant activity demonstrated by these compounds indicates their relevance in developing natural antioxidant therapies (Olsen et al., 2013).
Safety and Hazards
将来の方向性
Borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The study of pyrazole derivatives has also shown promise in various biological and pharmacological activities .
特性
IUPAC Name |
5-(2-bromophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLRBDYXAYVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642193 |
Source


|
| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-59-0 |
Source


|
| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

